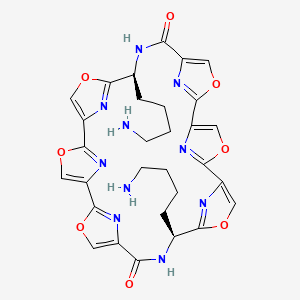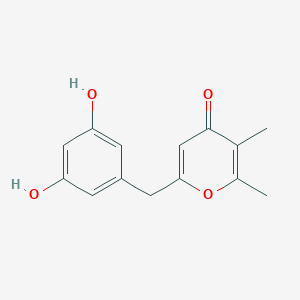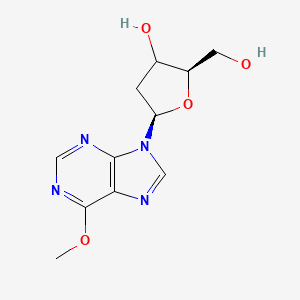
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to naturally occurring nucleosides and is often studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a sugar moiety.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the sugar moiety. This reaction is usually catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions.
Protection and Deprotection: Protective groups are often used to protect reactive hydroxyl groups during the synthesis. These groups are later removed under mild acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems, such as preparative high-performance liquid chromatography, are employed to isolate the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various nucleoside analogs with modified purine bases.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
6-Methoxypurine: A purine derivative with similar functional groups.
Uniqueness
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of a methoxy group at the purine base. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N4O4 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
InChI-Schlüssel |
OKUCPECQZYJFRT-SPDVFEMOSA-N |
Isomerische SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |
Kanonische SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


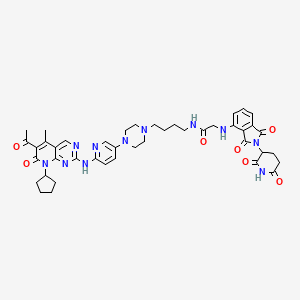
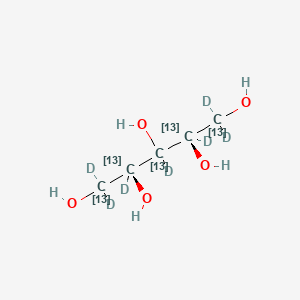

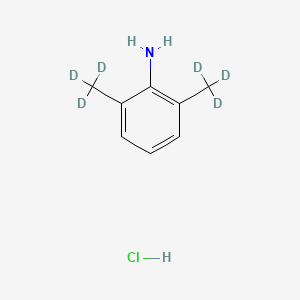

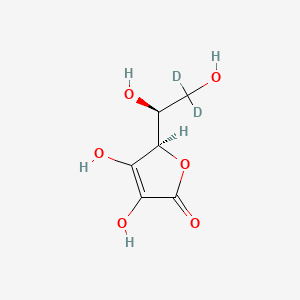

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
